Ethyl (ethylamino)(oxo)acetate

Enzyme Inhibition Lactate Dehydrogenase Male Contraception

Kinase inhibitor and LDH-C4 research requires precise N-ethyl oxamate substitution to preserve biological activity. Generic analogs fail to replicate potency or synthetic yield. - **Critical intermediate** for GRK2 inhibitors (lead compound 115h, IC50 18 nM) and LDH-C4 probes. - **Distinct SAR profile** vs. ethyl oxamate (CAS 617-36-7); N-ethyl group governs isozyme selectivity. - **Analytical derivatization** agent for amino acids and peptides. - **BenchChem stock** - reliable supply chain for medicinal chemistry and assay development.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 20943-60-6
Cat. No. B2976518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (ethylamino)(oxo)acetate
CAS20943-60-6
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESCCNC(=O)C(=O)OCC
InChIInChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8)
InChIKeyLJVOAECROPQPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (ethylamino)(oxo)acetate Overview


Ethyl (ethylamino)(oxo)acetate (CAS 20943-60-6), also known as ethyl N-ethyloxamate or ethyl (ethylcarbamoyl)formate, is an α-ketoamide derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol [1]. It is an ester of oxamic acid, bearing an N-ethyl substituent. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors (specifically GRK2 inhibitors for heart failure) and is also studied as a parent molecule for lactate dehydrogenase (LDH) inhibitors, particularly LDH-C4 . Its dual α-keto and amide functionalities confer versatile reactivity, enabling participation in a wide range of synthetic transformations for pharmaceutical and agrochemical applications [2].

Ethyl (ethylamino)(oxo)acetate Substitution Risks


Generic substitution of ethyl (ethylamino)(oxo)acetate is not recommended due to its specific N-ethyl substituent and α-ketoamide core, which directly govern its potency and selectivity profile against critical biological targets like LDH isozymes and GRK2 [1]. Unlike unsubstituted oxamate or other N-alkyl analogs, this compound exhibits a distinct balance of inhibition potency and isozyme selectivity, as demonstrated in comparative kinetic studies [2]. Furthermore, its established role as a key intermediate in patented GRK2 inhibitor synthesis highlights a unique structure-activity relationship (SAR) that is not replicable by closely related analogs such as ethyl oxamate (CAS 617-36-7) or other N-alkyl oxamates without compromising downstream synthetic yield or final compound efficacy . The precise ethylamine moiety is integral to the desired electronic and steric properties required for both its synthetic utility and biological function.

Ethyl (ethylamino)(oxo)acetate Comparative Guide


LDH-C4 Inhibition Potency

In competitive inhibition assays against lactate dehydrogenase-C4 (LDH-C4), ethyl (ethylamino)(oxo)acetate (N-ethyl oxamate) demonstrates significantly higher potency compared to the unsubstituted parent oxamic acid. While unsubstituted oxamate exhibits an IC50 of 60 µM, N-ethyl oxamate achieves an IC50 of 35 µM against LDH-C4, representing a 1.7-fold increase in potency [1]. Furthermore, among a series of N-alkyl oxamates, the N-ethyl derivative was identified as the most potent inhibitor, exhibiting higher affinity for LDH-C4 than N-propyl oxamate, although the N-propyl analog offered superior selectivity [2].

Enzyme Inhibition Lactate Dehydrogenase Male Contraception

LDH Isozyme Selectivity

While ethyl (ethylamino)(oxo)acetate (N-ethyl oxamate) is the most potent LDH-C4 inhibitor among N-alkyl oxamates, it is not the most selective. Comparative studies reveal that N-propyl oxamate exhibits a higher degree of selectivity for LDH-C4 over other LDH isozymes (LDH-A4 and LDH-B4) [1]. This suggests that while the N-ethyl group confers higher affinity for the LDH-C4 active site, the N-propyl substitution is more effective at discriminating between closely related isozymes [2]. The choice between these two compounds thus depends on whether the research objective prioritizes maximum potency or target selectivity.

Enzyme Selectivity LDH Isozyme Profiling Sperm-Specific Inhibition

GRK2 Inhibitor Intermediate

Ethyl (ethylamino)(oxo)acetate is a key intermediate in the synthesis of potent and selective G-protein-coupled receptor kinase 2 (GRK2) inhibitors, which are being developed for the treatment of heart failure . This specific α-ketoamide building block is used to construct advanced leads, such as compound 115h, which achieves a GRK2 IC50 of 18 nM . The use of this specific building block, with its ethylamine side chain, is essential for establishing the structure-activity relationship (SAR) that leads to low nanomolar potency. Alternative α-ketoamide esters with different N-alkyl substitutions would likely yield different potency and selectivity profiles, making this compound a non-fungible intermediate in this medicinal chemistry program.

GRK2 Inhibition Heart Failure Medicinal Chemistry

In Vivo Sperm Motility Selectivity

In functional in vivo studies evaluating oxamate derivatives as male contraceptives, N-ethyl oxamate's prodrug (ethyl ester) was compared to N-butyl oxamate ethyl ester (NBOXet). The results demonstrated that mouse sperm were more sensitive to NBOXet, which significantly reduced total and progressive motility, kinematic parameters, and cell viability in a concentration-dependent manner [1]. While N-ethyl oxamate showed activity, NBOXet was identified as the more effective compound for inhibiting sperm progressive motility in vivo, suggesting that longer alkyl chains (N-butyl vs. N-ethyl) confer greater functional efficacy in this biological context [2].

Male Contraception Sperm Motility In Vivo Selectivity

Ethyl (ethylamino)(oxo)acetate Applications


LDH-C4 Inhibition Potency Studies

For biochemical assays requiring maximum inhibition of LDH-C4, such as initial screening or proof-of-concept studies in sperm metabolism, ethyl (ethylamino)(oxo)acetate is the preferred choice due to its status as the most potent N-alkyl oxamate inhibitor identified to date [1]. Researchers can reliably use this compound to establish baseline potency for LDH-C4 inhibition before exploring more selective analogs like N-propyl oxamate.

GRK2 Inhibitor Synthesis for Heart Failure

This compound is a validated and critical intermediate for synthesizing potent GRK2 inhibitors, a key target for heart failure therapeutics . Medicinal chemistry teams should procure this specific building block to replicate published SAR and access lead series with low nanomolar potency (e.g., compound 115h with an IC50 of 18 nM) . Its use is essential for maintaining fidelity to established synthetic routes.

Amine Derivatization Agent

Ethyl (ethylamino)(oxo)acetate can be employed as a derivatizing agent for the analysis of various compounds such as amino acids, peptides, and fatty acids [2]. This application leverages its reactive α-ketoamide group for sensitive detection or separation, providing a valuable tool for analytical chemists developing new methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (ethylamino)(oxo)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.